molecular formula C14H17N5O B14591119 N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea CAS No. 61310-17-6

N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea

Katalognummer: B14591119
CAS-Nummer: 61310-17-6
Molekulargewicht: 271.32 g/mol
InChI-Schlüssel: IWQBWEIOIXMZPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like trimethylsilyl cyanide and various halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-tert-Butyl-N’-[2-(pyridin-3-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61310-17-6

Molekularformel

C14H17N5O

Molekulargewicht

271.32 g/mol

IUPAC-Name

1-tert-butyl-3-(2-pyridin-3-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C14H17N5O/c1-14(2,3)19-13(20)18-11-6-8-16-12(17-11)10-5-4-7-15-9-10/h4-9H,1-3H3,(H2,16,17,18,19,20)

InChI-Schlüssel

IWQBWEIOIXMZPK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.